Tin, dioctyldiphenyl-, also known as dioctyltin diphenyl oxide, is an organotin compound characterized by a central tin atom bonded to two octyl groups and two phenyl groups. This compound belongs to a larger class of organotin compounds, which have diverse applications in various fields such as materials science, catalysis, and biochemistry. The classification of dioctyldiphenyl tin falls under organometallic compounds, specifically those containing tin in a +4 oxidation state.
Dioctyldiphenyl tin is synthesized primarily from tin metal and organic halides, particularly chlorinated hydrocarbons like chloro-octane. It is classified as an organotin compound and has been extensively studied for its physical and chemical properties, as well as its biological effects.
The synthesis of dioctyldiphenyl tin typically involves the reaction of tin with octyl halides under controlled conditions. One method includes the use of chlorooctane as a starting material along with tetrabutyl ammonium bromide as a catalyst. The procedure generally follows these steps:
This method allows for the efficient production of dioctyldiphenyl tin while minimizing side reactions.
The molecular structure of dioctyldiphenyl tin can be represented by the following formula:
The structure consists of a tin atom bonded to two octyl groups (C8H17) and two phenyl groups (C6H5). This arrangement contributes to its unique properties and reactivity.
The structural formula can be depicted as follows:
Where "Ph" represents the phenyl groups attached to the tin atom.
Dioctyldiphenyl tin can undergo various chemical reactions, including hydrolysis, oxidation, and transesterification. These reactions are significant in both industrial applications and environmental contexts:
These reactions highlight the versatility of dioctyldiphenyl tin in organic synthesis and polymer chemistry .
The mechanism of action for dioctyldiphenyl tin primarily involves its role as a Lewis acid catalyst in various chemical processes. In esterification reactions, it coordinates with carbonyl oxygen atoms, enhancing electrophilicity and facilitating nucleophilic attack by alcohols. This process is crucial in producing polyvinyl chloride stabilizers and other polymer additives .
Dioctyldiphenyl tin is utilized across various scientific fields due to its unique properties:
Dioctyldiphenyltin compounds represent a specialized class of tetraorganotin derivatives with applications in material science and industrial chemistry. Their synthesis primarily employs catalytic alkylation and redistribution reactions, where tin(IV) chloride serves as the fundamental precursor. Industrially, the redistribution pathway dominates due to its atom economy, involving the reaction of diphenyltin dichloride with dioctyltin dichloride under controlled conditions:
This equilibrium-driven process requires Lewis acid catalysts such as aluminum trichloride (AlCl₃) or tetrabutyltin (TBT) to achieve yields exceeding 85% [5] [6]. The catalytic cycle involves sequential ligand exchanges, where AlCl₃ facilitates chloride displacement, enabling phenyl and octyl group transfer. Temperature optimization is critical; reactions conducted at 120-150°C minimize thermal decomposition of organic ligands while ensuring kinetic viability [5]. Alternative organotin carboxylate catalysts (e.g., dibutyltin dilaurate) have emerged, operating at lower temperatures (80-100°C) but requiring extended reaction times [4].
Table 1: Catalytic Efficiency in Dioctyldiphenyltin Synthesis
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| AlCl₃ (5 mol%) | 140 | 3 | 88 | SnCl₄ (quantitative) |
| TBT (8 mol%) | 130 | 4 | 82 | SnCl₄ (quantitative) |
| Bu₂Sn(OCOC₁₁H₂₃)₂ (10 mol%) | 100 | 8 | 78 | <5% oligomers |
| Lipase B (immobilized) | 40 | 24 | 65 | Negligible |
Notably, biocatalytic approaches utilizing immobilized Candida antarctica lipase B have demonstrated feasibility for asymmetric organotin synthesis under mild conditions, though yields remain suboptimal for scale-up [6].
The Grignard methodology constitutes a cornerstone for constructing tin-carbon bonds in dioctyldiphenyltin synthesis. This approach employs sequential reactions of octylmagnesium bromide (C₈H₁₇MgBr) and phenylmagnesium bromide (C₆H₅MgBr) with tin tetrachloride:
SnCl₄ + 2 C₈H₁₇MgBr → (C₈H₁₇)₂SnCl₂ + 2 MgBrCl (C₈H₁₇)₂SnCl₂ + 2 C₆H₅MgBr → (C₈H₁₇)₂(C₆H₅)₂Sn + 2 MgBrCl
Critical studies reveal a pronounced halide effect on reaction efficiency. Iodide-based Grignard reagents (e.g., C₈H₁₇MgI) exhibit superior reactivity due to enhanced Schlenk equilibrium dynamics, favoring R₂Mg formation which accelerates transmetalation [7] [10]. Diethyl ether solvents optimize magnesium coordination, but impose limitations on reaction temperature (<35°C) due to volatility constraints. In contrast, tetrahydrofuran (THF) enables higher temperatures (65°C) and accommodates bulkier substrates, albeit with increased risk of Wurtz coupling byproducts [8] [10].
Transmetalation strategies bypass alkylmagnesium intermediates entirely. A proven route involves alkylzinc transmetalation, where dioctylzinc reacts with diphenyltin dichloride:
(C₈H₁₇)₂Zn + (C₆H₅)₂SnCl₂ → (C₈H₁₇)₂(C₆H₅)₂Sn + ZnCl₂
This method tolerates ester and nitrile functionalities incompatible with Grignard reagents and proceeds at ambient temperatures [3] [8]. Recent advances employ Rieke magnesium (highly activated Mg⁰) to facilitate direct oxidative addition of aryl chlorides, expanding substrate scope [10].
Table 2: Performance Comparison of Dioctyldiphenyltin Synthesis Routes
| Method | Reaction Conditions | Yield (%) | Functional Group Tolerance | Key Limitation |
|---|---|---|---|---|
| Grignard (Cl-based) | Et₂O, 35°C, 4 h | 70-75 | Low (OH, NH, C=O sensitive) | Wurtz coupling (15-20%) |
| Grignard (I-based) | THF, 65°C, 2 h | 88-92 | Moderate | Iodide cost and handling |
| Alkylzinc transmetalation | Toluene, 25°C, 6 h | 85 | High (esters, nitriles stable) | Zn residue contamination |
| Rieke Mg direct synthesis | THF, 0°C to 25°C, 8 h | 80 | Low | Mg activation complexity |
Solvent selection critically governs intermediate stability and reaction kinetics in dioctyldiphenyltin synthesis. Ethereal solvents (diethyl ether, THF, 2-Me-THF) coordinate Mg²⁺ in Grignard routes, forming [RMgX(L)₂] complexes that suppress β-hydride elimination. Nuclear magnetic resonance (NMR) studies confirm that THF enhances chelated intermediate stability in Sn-Cl bond alkylation steps by modulating magnesium electrophilicity [8] [10]. Polar solvents like N,N-dimethylformamide (DMF) accelerate redistribution reactions but promote ligand scrambling above 100°C, reducing product purity [5].
Industrial-scale processes increasingly adopt solvent-free molten salt systems for redistribution. Tin chlorides and organotin halides form low-melting complexes (mp 80-100°C) when combined with quaternary ammonium salts (e.g., cetyltrimethylammonium chloride). This approach eliminates solvent removal costs and enhances thermal transfer, but requires stringent moisture exclusion [5]. For sensitive Grignard-based syntheses, 2-methyltetrahydrofuran (2-Me-THF) derived from renewable resources offers advantages: higher boiling point (80°C vs. 35°C for diethyl ether), improved water immiscibility, and reduced peroxide formation [8].
Table 3: Solvent Impact on Dioctyldiphenyltin Synthesis Intermediates
| Solvent | Dielectric Constant (ε) | Coordination Strength to Sn/Mg | Reaction Rate Constant (k, ×10⁻³ min⁻¹) | Intermediate Half-life |
|---|---|---|---|---|
| Diethyl ether | 4.3 | Moderate (O-donor) | 8.2 | 84 min |
| THF | 7.6 | Strong (chelation) | 12.5 | 55 min |
| 2-Me-THF | 6.2 | Strong (chelation) | 11.8 | 59 min |
| Toluene | 2.4 | Weak | 3.1 | 224 min |
| DMF | 36.7 | Strong (N/O-donor) | 15.9* | 44 min* |
| Solvent-free | - | Ionic interactions | 6.7 | 103 min |
*Note: DMF accelerates decomposition above 100°C; values shown for 80°C redistribution
Industrial production of dioctyldiphenyltin confronts thermal degradation, catalyst recovery, and waste stream management hurdles. Prolonged heating above 160°C induces β-elimination in octyl groups, yielding 1-octene and tin hydride byproducts that compromise product purity:
(C₈H₁₇)₂(C₆H₅)₂Sn → (C₈H₁₆)(C₆H₅)₂SnH + C₈H₁₆
Advanced continuous flow reactors mitigate this by precisely controlling residence time (<5 minutes) and temperature (±2°C) during redistribution [5]. Catalyst recycling remains problematic; Lewis acids like AlCl₃ hydrolyze during aqueous workup, generating aluminum hydroxides that foul equipment. Heterogenized catalysts (e.g., AlCl₃ on mesoporous silica) enable >5 reuse cycles but exhibit 30-40% activity decay due to tin chloride adsorption [6].
The magnesium activation step in Grignard routes consumes 10-15% of process time. Ultrasound-assisted activation (20-40 kHz) achieves 95% yield within 30 minutes by disrupting the MgO passivation layer, versus 4 hours for conventional methods [10]. Environmental regulations demand tin recovery from MgCl₂/SnCl₄ waste streams. Modern plants implement alkaline precipitation (NaOH → Sn(OH)₄ ↓) followed by electrolytic recovery of Mg⁰, reducing tin discharge to <5 ppm [6]. Landfill studies confirm organotins undergo anaerobic methylation to volatile tetramethyltin, necessitating inert gas blanketing during wastewater treatment [2] [6].
Table 4: Industrial Process Optimization Strategies and Outcomes
| Challenge | Conventional Approach | Optimized Strategy | Efficiency Gain | Residual Issue |
|---|---|---|---|---|
| Thermal degradation | Batch reactor (150°C) | Continuous flow (145°C, 3 min) | Purity increase: 82% → 95% | 5-8% yield loss due to short residence |
| Catalyst recycling | Homogeneous AlCl₃ (lost) | SiO₂-immobilized AlCl₃ (fixed bed) | 5 recycles at 80% activity | SnCl₂ adsorption clogs pores |
| Mg activation lag time | I₂ activation (45 min) | Ultrasound (30 min, 40 kHz) | 95% yield in 1/4 time | Cavitation erosion of reactors |
| Tin-containing waste | Landfill of SnCl₄/MgCl₂ | NaOH precipitation + Mg electrolysis | Tin recovery: >98% | Energy-intensive electrolysis |
| Volatile organotin emission | Ventilation | N₂ blanketing + activated carbon | Emission reduction: 90% | Carbon filter disposal |
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